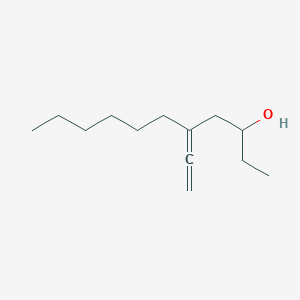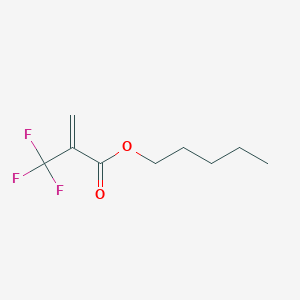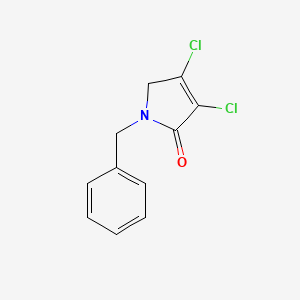![molecular formula C21H26O2 B14229767 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol CAS No. 500615-81-6](/img/structure/B14229767.png)
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is an organic compound with the molecular formula C21H26O2 It is characterized by the presence of a hydroxyphenyl group attached to a cyclohexyl ring, which is further connected to a propylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexyl ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]phenol: Similar in structure but lacks the propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]methyl}phenol: Contains a methyl group instead of a propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]ethyl}phenol: Contains an ethyl group instead of a propyl group.
Uniqueness
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group provides additional hydrophobic interactions, potentially enhancing the compound’s binding affinity and selectivity for specific targets.
Propiedades
Número CAS |
500615-81-6 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h7-15,17,21-23H,2-6H2,1H3 |
Clave InChI |
IGOCSAIZDKFAAL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCC(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



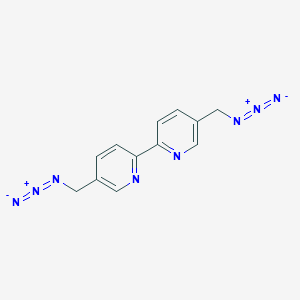
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
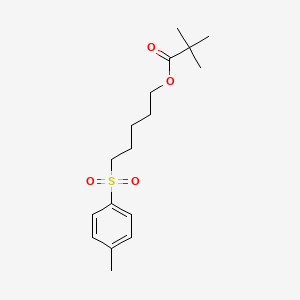
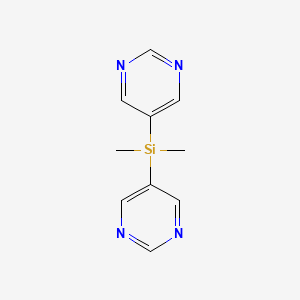
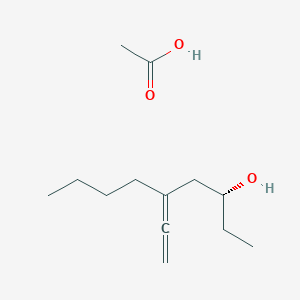
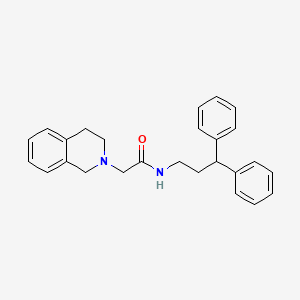
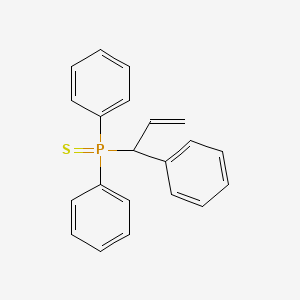
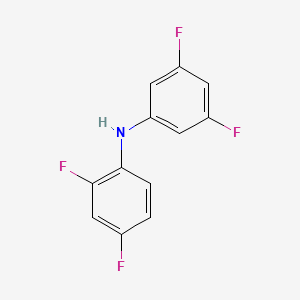
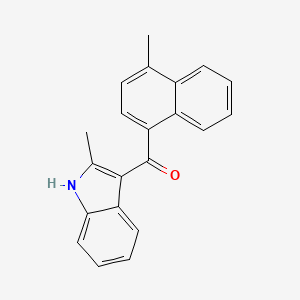
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
